(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one
Beschreibung
(Z)-2-(3,4-Dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a (Z)-configured benzylidene moiety at position 2 and a 3-methylbut-2-en-1-yl (prenyl) ether substituent at position 4.
Synthetic routes for this compound often involve Claisen-Schmidt condensation between substituted benzaldehydes and benzofuran-3(2H)-one precursors, followed by selective O-demethylation or functionalization . Its molecular formula is C₂₂H₂₂O₆, with a molecular weight of 382.41 g/mol (calculated from PubChem data). Key spectral data, such as ¹H NMR and HRMS, align with its structural features, including aromatic protons (δ 7.80–6.67 ppm) and prenyl group signals (δ ~5.3–1.7 ppm) .
Eigenschaften
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-14(2)9-10-26-16-6-7-17-19(13-16)27-21(22(17)23)12-15-5-8-18(24-3)20(11-15)25-4/h5-9,11-13H,10H2,1-4H3/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDVCVUIKQUWPR-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a benzofuran core with various substituents that influence its biological activity. The presence of methoxy groups and an allylic ether moiety enhances its lipophilicity and reactivity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one | K562 (Leukemia) | TBD | Induces apoptosis via ROS |
| Benzofuran Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction via mitochondrial pathway |
| Benzofuran Derivative B | A549 (Lung Cancer) | 20 | ROS-mediated apoptosis |
The compound has shown promising results in preliminary cytotoxicity assays against various cancer cell lines. For instance, it was observed to significantly increase the activity of caspases 3 and 7 after prolonged exposure, indicating a strong pro-apoptotic effect .
2. Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. The target compound has been reported to inhibit key pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in experimental models.
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 93.8 |
| IL-1 | 98 |
| IL-6 | TBD |
Studies have demonstrated that the compound effectively suppresses NF-κB activity in macrophage cells, which plays a crucial role in inflammatory responses .
3. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. The target compound's structure suggests potential interactions with reactive species, contributing to its protective effects against oxidative damage.
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzofuran derivatives:
- Cytotoxicity Assay : A study assessed the cytotoxic effects of various benzofuran derivatives on A549 and MCF-7 cell lines using the MTT assay. The results indicated that modifications in substituents significantly influenced cytotoxicity levels.
- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC staining confirmed that the compound induces early apoptotic changes in K562 cells, corroborating its potential as an anticancer agent .
Wissenschaftliche Forschungsanwendungen
Inhibition of Enzymes
Recent studies have highlighted the potential of benzofuran derivatives, including (Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one, as inhibitors of various enzymes. For instance, compounds related to benzofuran have been investigated for their ability to inhibit alkaline phosphatases (APs), which are crucial in numerous biological processes. Research indicates that these compounds exhibit significant inhibitory activity against APs, making them promising candidates for drug design targeting metabolic disorders .
DRAK2 Inhibition
Another application involves the inhibition of DRAK2 (Death-associated protein kinase 2), which plays a role in apoptosis and is implicated in diabetes. The structure-activity relationship (SAR) studies of benzofuran derivatives have shown that modifications can enhance their potency as DRAK2 inhibitors. Specifically, compounds derived from benzofuran have demonstrated protective effects on islet β-cells from apoptosis, indicating their potential in diabetes treatment .
Synthesis and Structural Insights
The synthesis of (Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one typically involves multi-step reactions that include condensation and cyclization processes. Advanced synthetic methods such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . The structural characterization of synthesized compounds is often performed using techniques like NMR and mass spectrometry to confirm their identities and purities.
Alkaline Phosphatase Inhibitors
A study focused on synthesizing a series of chalcone and aurone derivatives revealed that certain benzofuran derivatives possess high inhibitory potential against alkaline phosphatases. The research involved evaluating various substituents on the benzofuran scaffold to determine their effects on enzyme inhibition . The findings suggest that these compounds could lead to the development of new therapeutic agents targeting enzyme-related diseases.
Cytoprotective Effects
Research investigating the cytoprotective effects of benzofuran derivatives on pancreatic β-cells demonstrated that specific modifications could enhance their protective capabilities against apoptosis induced by high glucose levels. This study emphasizes the importance of structural optimization in developing effective treatments for diabetes .
Vergleich Mit ähnlichen Verbindungen
The structural and functional uniqueness of (Z)-2-(3,4-dimethoxybenzylidene)-6-((3-methylbut-2-en-1-yl)oxy)benzofuran-3(2H)-one is best contextualized against analogous benzofuran-3(2H)-one derivatives. Below is a detailed comparison based on substituent patterns, physicochemical properties, and biological relevance:
Substituent Variations on the Benzylidene Group
Key Findings :
- Methoxy groups (e.g., in the target compound) enhance metabolic stability compared to hydroxylated analogs like 6s .
- Hydroxyl groups (as in 6s and 6y ) improve aqueous solubility but may reduce membrane permeability .
Modifications in the Prenyl/Oxy Substituent
Key Findings :
- Prenyl ethers (as in the target compound) exhibit superior binding to hydrophobic enzyme pockets compared to shorter-chain analogs .
- Fluorinated derivatives (e.g., ZINC5163711 ) show enhanced stability against oxidative degradation .
Stereochemical and Aromatic System Comparisons
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
